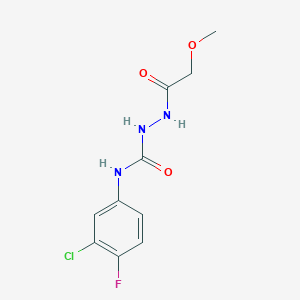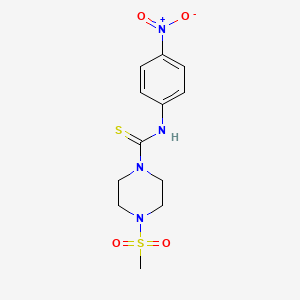
N-(3-chloro-4-fluorophenyl)-2-(methoxyacetyl)hydrazinecarboxamide
描述
N-(3-chloro-4-fluorophenyl)-2-(methoxyacetyl)hydrazinecarboxamide, commonly known as CF3, is a chemical compound used in scientific research. It is a hydrazine derivative that has been studied for its potential use in cancer treatment. CF3 has shown promising results in preclinical studies and has the potential to be developed into a new cancer therapy.
作用机制
CF3 works by inhibiting the activity of the enzyme, lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that is involved in the regulation of gene expression. By inhibiting LSD1, CF3 can alter the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
CF3 has been shown to have a selective toxicity towards cancer cells. It has been found to be less toxic towards normal cells. CF3 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
CF3 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. CF3 has been shown to have a selective toxicity towards cancer cells, which makes it a promising candidate for cancer therapy. However, CF3 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. CF3 also has a short half-life, which can limit its effectiveness in vivo.
未来方向
For research on CF3 include improving its solubility and stability, developing more effective delivery methods, and conducting clinical trials to evaluate its safety and efficacy in humans. Other potential future directions for research on CF3 include investigating its potential use in combination with other cancer therapies and exploring its potential use in other diseases besides cancer.
科学研究应用
CF3 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CF3 has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(2-methoxyacetyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN3O3/c1-18-5-9(16)14-15-10(17)13-6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLZITIIHXRVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=O)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(methoxyacetyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2-thiophenecarboxamide](/img/structure/B4116511.png)
![4-[(3-nitrophenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B4116514.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4116524.png)

![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4116538.png)
![N-[2-(1-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4116552.png)
![N-(4-butylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4116558.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4116563.png)

![N-[1-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4116589.png)
![1-[4-(benzyloxy)phenyl]-7-bromo-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116596.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4116604.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4116605.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4116609.png)